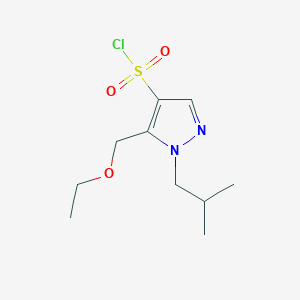
2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Scientific Research Applications
Allosteric Inhibition of FtsZ Proteins
The difluorobenzamide motif, as found in this compound, is significant for the allosteric inhibition of FtsZ proteins . FtsZ is a bacterial cytoskeletal protein crucial for cell division. Inhibitors of FtsZ, like 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide, can disrupt the division process, making them potential candidates for developing new antibiotics against drug-resistant bacteria.
Molecular Docking Studies
Molecular docking studies have shown that the non-planar conformation of difluorobenzamide derivatives allows for strong hydrophobic interactions within the allosteric pocket of target proteins . This property can be exploited in drug design to enhance the specificity and efficacy of inhibitors targeting protein-protein interactions.
Synthetic Chemistry
The compound’s structure, featuring a benzamide moiety with fluorine substitutions, makes it a valuable intermediate in synthetic chemistry. It can be used to synthesize various heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals .
Biological Activity of Quinolones
The compound’s structural similarity to quinolones suggests potential biological activities. Quinolones are a class of compounds known for their pharmaceutical properties, including antibacterial, antifungal, and anticancer activities . Research into the biological activity of this compound could uncover new therapeutic applications.
Pharmacological Research
The presence of the difluorobenzamide group in the compound’s structure is associated with a range of pharmacological effects. This includes potential roles in modulating enzyme activity, receptor binding, and cellular uptake, which are critical factors in drug development and pharmacokinetics .
Antimicrobial Properties
Compounds with the difluorobenzamide motif have been studied for their antimicrobial properties. The fluorine atoms contribute to the compound’s ability to penetrate bacterial cell walls and disrupt essential biological processes, offering a pathway for developing new antimicrobial agents .
properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-8-5-6-20-13(8)11(18)7-17-14(19)12-9(15)3-2-4-10(12)16/h2-6,11,18H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEFKMHHACTEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2893045.png)
![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)


![N-(2-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2893055.png)

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2893060.png)



